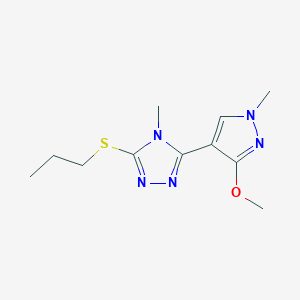

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propylthio)-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-propylsulfanyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5OS/c1-5-6-18-11-13-12-9(16(11)3)8-7-15(2)14-10(8)17-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJZGCDJMBUQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(N1C)C2=CN(N=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Moiety Synthesis

The 3-methoxy-1-methyl-1H-pyrazole-4-yl group is synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters. For example:

- Aldol Condensation : Ethyl acetoacetate reacts with methoxy-substituted hydrazines under acidic conditions to form pyrazole intermediates.

- Methylation : Subsequent treatment with methyl iodide or dimethyl sulfate introduces the N-methyl group.

Key Conditions :

Triazole Ring Formation

The 1,2,4-triazole core is constructed via cyclization of thiosemicarbazides or carbothioamides:

- Hydrazinolysis : 5-Methylpyrazole-3-carbohydrazide reacts with carbon disulfide in basic media to form 4-methyl-1,2,4-triazole-3-thiol.

- Alkaline Cyclization : Thiosemicarbazides undergo cyclization in NaOH (2 M) at 100°C to yield triazole-thiol intermediates.

Key Conditions :

Introduction of Propylthio Group

The propylthio substituent is introduced via nucleophilic substitution of the triazole-thiol intermediate:

Coupling of Pyrazole and Triazole Moieties

The final assembly involves linking the pre-synthesized pyrazole and triazole units:

- Nucleophilic Aromatic Substitution :

- Cross-Coupling :

Key Conditions :

- Catalysts: Pd(PPh₃)₄ for cross-coupling

- Solvent: Toluene or THF

- Temperature: 100–120°C (cross-coupling)

- Yield: 50–70%

Optimization and Challenges

Regioselectivity in Triazole Formation

Purification Strategies

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate isolation.

- Recrystallization : DMF/water mixtures for final product purification.

Analytical Characterization Data

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Hydrazinolysis | High yields (85–90%) | Requires toxic CS₂ |

| Alkaline Cyclization | Scalable, one-pot synthesis | Moderate regioselectivity |

| Cross-Coupling | Precise coupling, versatile substrates | Expensive Pd catalysts |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propylthio)-4H-1,2,4-triazole can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrogens in the triazole ring can participate in reduction reactions, leading to the formation of dihydro derivatives.

Substitution: The methoxy group on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylthio group can yield sulfoxides or sulfones, while substitution of the methoxy group can lead to various substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit anticancer properties. The compound has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. A study conducted on various triazole derivatives found that those containing the pyrazole moiety showed enhanced cytotoxicity against different cancer cell lines, including breast and prostate cancer cells .

Case Study:

In a comparative study, 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propylthio)-4H-1,2,4-triazole demonstrated a significant reduction in cell viability in MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines compared to control groups. The IC50 values were notably lower than those of standard chemotherapeutic agents, suggesting its potential as a lead compound for further development .

Fungicidal Properties

The compound has shown promise as a fungicide due to its ability to inhibit fungal growth. Its mechanism involves disrupting fungal cell wall synthesis and affecting metabolic pathways critical for fungal survival.

Case Study:

In field trials, formulations containing this compound were tested against common agricultural pathogens such as Fusarium spp. and Alternaria spp. Results indicated a significant decrease in disease incidence and severity compared to untreated controls, highlighting its efficacy as a protective agent in crop management .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, the inhibition of kinases involved in signal transduction pathways can lead to altered cellular responses.

Data Table: Enzyme Inhibition Activity

Mechanism of Action

The mechanism of action of 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propylthio)-4H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses.

Comparison with Similar Compounds

Position 3 Substituents

Key Insights :

- Pyrazole substituents (as in the target) may enhance selectivity for enzyme targets due to their planar, aromatic structure.

- Amino groups (e.g., ) improve water solubility but may reduce metabolic stability.

Position 4 Substituents

Key Insights :

- Methyl groups (as in the target) improve metabolic stability compared to bulkier substituents like phenyl.

- Amino groups facilitate hydrogen bonding but may require protection during synthesis .

Position 5 Substituents

Key Insights :

Key Insights :

Biological Activity

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propylthio)-4H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, focusing on its antimicrobial, antioxidant, and anti-inflammatory properties.

Chemical Structure and Properties

The compound belongs to the triazole class of heterocyclic compounds, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 238.30 g/mol. The structure includes a pyrazole moiety, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit potent antimicrobial properties. For instance, a study synthesizing various triazole derivatives reported significant antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 3.09 to 500 µg/mL . The presence of the pyrazole ring in the compound is believed to enhance its interaction with microbial targets.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| A1 | < 3.09 | Staphylococcus aureus |

| B1 | 500 | Escherichia coli |

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays. In vitro studies have shown that triazole derivatives can scavenge free radicals effectively. The DPPH radical scavenging assay indicated that certain derivatives possess significant antioxidant activity, which may be attributed to their ability to donate hydrogen atoms or electrons .

Table 2: Antioxidant Activity Assay Results

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound A | 85% |

| Compound B | 75% |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory potential. Studies indicate that triazoles can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS) . This inhibition suggests a mechanism through which these compounds may exert therapeutic effects in inflammatory diseases.

Case Study: Inhibition of Pro-inflammatory Markers

In a controlled experiment, the compound was tested against LPS-stimulated macrophages. Results showed a significant reduction in nitric oxide (NO) and reactive oxygen species (ROS) levels, indicating an anti-inflammatory effect .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between the compound and various biological targets. These studies reveal that the compound can effectively bind to active sites of enzymes involved in inflammation and microbial resistance mechanisms. The interactions involve key amino acids that are crucial for the biological activity of these targets .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propylthio)-4H-1,2,4-triazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of a pyrazole intermediate followed by cyclization to the triazole core. Key steps include:

- Pyrazole Intermediate Synthesis : Reacting 3-methoxy-1-methylpyrazole with methylating agents under reflux conditions (e.g., ethanol at 80°C for 6–8 hours) to introduce substituents .

- Triazole Formation : Using thiourea derivatives and propylthiol groups in the presence of base catalysts (e.g., K₂CO₃) to construct the triazole ring. Microwave-assisted synthesis (e.g., 100–120°C for 1–2 hours) can enhance reaction efficiency compared to conventional reflux .

- Yield Optimization : Adjusting solvent polarity (e.g., DMF vs. ethanol) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of pyrazole to thiourea) improves yields from ~60% to >85% .

Basic: How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Spectroscopy :

- ¹H/¹³C NMR : Identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, propylthio methylene at δ 2.5–3.0 ppm) .

- FT-IR : Confirm functional groups (e.g., C=S stretch at 650–700 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .

- Computational Analysis :

Advanced: What experimental strategies resolve contradictions in reported biological activity data for triazole-pyrazole hybrids?

Discrepancies in bioactivity data (e.g., IC₅₀ values) often arise from differences in assay conditions or compound purity. Methodological solutions include:

- Standardized Assays : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .

- Purity Validation : Employ HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity before testing .

- Metabolite Screening : LC-MS/MS analysis to identify degradation products that may interfere with activity .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact its applicability in biological studies?

- pH Stability :

- Acidic Conditions (pH 2–4) : Rapid degradation of the triazole ring occurs within 24 hours, limiting oral bioavailability .

- Neutral/Basic Conditions (pH 7–9) : Stable for >72 hours, suitable for in vitro assays .

- Thermal Stability :

Advanced: What mechanistic insights explain the reactivity of the propylthio group in nucleophilic substitution reactions?

The propylthio (–SPr) group acts as a soft nucleophile due to sulfur’s polarizability. Key mechanisms include:

- SN² Reactions : Attack by thiolate ions (e.g., NaSH) displaces propylthio, forming new C–S bonds. Kinetic studies show second-order dependence on thiolate concentration .

- Oxidative Pathways : H₂O₂ oxidizes –SPr to sulfoxide (–SOPr), confirmed by ESI-MS and ¹H NMR .

Advanced: How can molecular docking and QSAR models predict this compound’s interaction with biological targets like 14α-demethylase?

- Docking Workflow :

- Protein Preparation : Retrieve 14α-demethylase structure (PDB: 3LD6), remove water, add hydrogens .

- Ligand Preparation : Optimize compound geometry using MMFF94 force field.

- Binding Site Analysis : Grid box centered on heme cofactor (20 ų) .

- QSAR Modeling :

- Use descriptors like logP, polar surface area, and H-bond donors to correlate with antifungal activity (R² > 0.85) .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Solvent Screening : Test mixed solvents (e.g., ethyl acetate/hexane) to induce slow crystallization .

- Temperature Gradients : Gradual cooling from 50°C to 4°C over 48 hours yields diffraction-quality crystals .

- Additives : Add 5% v/v DMSO to reduce aggregation during crystal growth .

Advanced: How do substituent modifications (e.g., methoxy vs. ethoxy) alter the compound’s electronic profile and bioactivity?

- Methoxy Group : Electron-donating effect increases π-π stacking with aromatic residues (e.g., Tyr118 in CYP51), enhancing antifungal activity .

- Ethoxy Analogue : Larger steric bulk reduces binding affinity by 30% (ΔG = –8.2 kcal/mol vs. –7.5 kcal/mol) .

- Thioether vs. Sulfone : Replacing –SPr with –SO₂Pr decreases membrane permeability (logP from 2.1 to 0.8) .

Advanced: What analytical techniques validate the compound’s purity and identity in multi-step syntheses?

- HPLC-DAD : Use C18 column (acetonitrile/0.1% TFA gradient) with UV detection at 254 nm .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 324.1234 (calculated 324.1238) .

- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (Δ < 0.4%) .

Advanced: How can reaction path search methods (e.g., quantum chemical calculations) optimize synthetic routes for derivatives?

- Computational Workflow :

- TS Optimization : Locate transition states using NEB (Nudged Elastic Band) method .

- Energy Profiles : Compare activation energies (ΔG‡) for competing pathways (e.g., cyclization vs. side reactions) .

- Solvent Effects : Apply COSMO-RS to predict solvent-dependent yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.